N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives and contains multiple functional groups, including a benzyl group, a sulfone group, and a carboxamide group. Its unique structure makes it a subject of interest in various scientific research fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has shown potential as a biological probe. It can be used to study various biological processes and pathways, particularly those involving potassium channels.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties make it useful in various industrial applications, such as in the production of advanced materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to and modulate the activity of potassium channels, leading to changes in cellular ion flux and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-iodophenoxy)acetamide
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide
Uniqueness: N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-(1,1-dioxothiolan-3-yl)-N-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-21(12-14-6-3-2-4-7-14)19(23)18-16-8-5-9-17(16)20-22(18)15-10-11-26(24,25)13-15/h2-4,6-7,15H,5,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWBAAFSBLKEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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